molecular formula C26H34N6O B11329553 4-(3-{2-[4-(Tert-butyl)phenyl]-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL}propyl)morpholine

4-(3-{2-[4-(Tert-butyl)phenyl]-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL}propyl)morpholine

Cat. No.: B11329553
M. Wt: 446.6 g/mol
InChI Key: RTXCDBFXTIKSFP-UHFFFAOYSA-N
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Description

4-(3-{2-[4-(Tert-butyl)phenyl]-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL}propyl)morpholine is a complex organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring attached to a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core, which is further substituted with a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{2-[4-(Tert-butyl)phenyl]-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL}propyl)morpholine typically involves multi-step organic synthesis. The key steps include:

    Formation of the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butylphenyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Attachment of the morpholine ring: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-{2-[4-(Tert-butyl)phenyl]-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL}propyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-(3-{2-[4-(Tert-butyl)phenyl]-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL}propyl)morpholine has several scientific research applications:

    Medicinal Chemistry: This compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.

    Biological Research: The compound may serve as a tool for studying biological processes at the molecular level.

Mechanism of Action

The mechanism of action of 4-(3-{2-[4-(Tert-butyl)phenyl]-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL}propyl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Tert-butyl)phenyl derivatives: These compounds share the tert-butylphenyl group and may have similar chemical properties.

    Pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine derivatives: Compounds with this core structure may exhibit similar biological activities.

Uniqueness

4-(3-{2-[4-(Tert-butyl)phenyl]-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL}propyl)morpholine is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H34N6O

Molecular Weight

446.6 g/mol

IUPAC Name

4-[3-[4-(4-tert-butylphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]morpholine

InChI

InChI=1S/C26H34N6O/c1-18-19(2)31(12-6-11-30-13-15-33-16-14-30)24-22(18)25-28-23(29-32(25)17-27-24)20-7-9-21(10-8-20)26(3,4)5/h7-10,17H,6,11-16H2,1-5H3

InChI Key

RTXCDBFXTIKSFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)C(C)(C)C)CCCN5CCOCC5)C

Origin of Product

United States

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